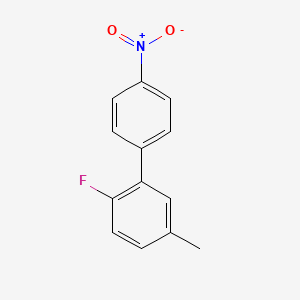

4-Fluoro-3-(4-nitrophenyl)toluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-methyl-2-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-9-2-7-13(14)12(8-9)10-3-5-11(6-4-10)15(16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLMFVBMAZNQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742942 | |

| Record name | 2-Fluoro-5-methyl-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-66-6 | |

| Record name | 1,1′-Biphenyl, 2-fluoro-5-methyl-4′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methyl-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Fluoro-3-(4-nitrophenyl)toluene via Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 4-Fluoro-3-(4-nitrophenyl)toluene. The primary synthesis route detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.

Introduction

This compound is a substituted biphenyl compound with potential applications in medicinal chemistry and materials science. The synthesis of such biaryl compounds is efficiently achieved through cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a versatile and reliable method, demonstrating high functional group tolerance and generally providing high yields.[1] This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[2]

This guide will focus on the synthesis of this compound from 4-fluoro-3-iodotoluene and 4-nitrophenylboronic acid.

Synthesis Pathway

The synthesis of this compound is accomplished via a single-step Suzuki-Miyaura cross-coupling reaction. The reaction scheme is presented below:

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize this compound.

Materials:

-

4-Fluoro-3-iodotoluene

-

4-Nitrophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, combine 4-fluoro-3-iodotoluene (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%). Then, add a degassed mixture of toluene and water (e.g., 4:1 v/v, 10 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Fluoro-3-iodotoluene | 1.0 mmol | Limiting reagent |

| 4-Nitrophenylboronic acid | 1.2 mmol | 1.2 equivalents |

| Reagents | ||

| Pd(PPh₃)₄ | 0.05 mmol | 5 mol% |

| K₂CO₃ | 2.0 mmol | 2.0 equivalents |

| Reaction Conditions | ||

| Solvent | Toluene/Water (4:1) | Degassed |

| Temperature | 90-100 °C | |

| Reaction Time | 12-24 hours | Monitor by TLC/GC-MS |

| Expected Yield | 80-95% | Based on similar reactions |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated below.

Caption: General experimental workflow for the synthesis.

Reaction Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-fluoro-3-iodotoluene) to form a Pd(II) complex.

-

Transmetalation: The organoboron compound (4-nitrophenylboronic acid), activated by the base, transfers its organic group to the palladium complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (this compound), regenerating the Pd(0) catalyst.[1]

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts are flammable and should be handled in an inert atmosphere.

-

Toluene is a flammable and volatile organic solvent. Work in a well-ventilated fume hood.

-

The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Synthesis and Characterization of 4-Fluoro-3-(4-nitrophenyl)toluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synthesis

The recommended synthetic pathway for 4-Fluoro-3-(4-nitrophenyl)toluene is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-fluoro-3-iodotoluene and 4-nitrophenylboronic acid. This method is widely used for the formation of C-C bonds between aromatic rings due to its high efficiency and tolerance of various functional groups.[1][2]

Reaction Scheme

The overall reaction is as follows:

Starting Materials

The required starting materials are commercially available.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Fluoro-3-iodotoluene | 452-82-4 | C₇H₆FI | 236.03 |

| 4-Nitrophenylboronic acid | 15745-53-6 | C₆H₆BNO₄ | 166.93 |

Experimental Protocol

This protocol is a general procedure for a Suzuki-Miyaura coupling and may require optimization for this specific reaction.

Materials:

-

4-Fluoro-3-iodotoluene

-

4-Nitrophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-fluoro-3-iodotoluene (1.0 mmol, 1.0 eq), 4-nitrophenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture of toluene (15 mL), 1,4-dioxane (5 mL), and water (5 mL).

-

Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes. Then, heat the mixture to 90 °C and maintain this temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Expected Yield

Suzuki-Miyaura coupling reactions of aryl iodides with arylboronic acids typically proceed with good to excellent yields, often in the range of 70-98%.

Characterization

As of the compilation of this guide, experimental spectroscopic data for this compound (CAS: 1373232-66-6) is not available in the public domain. The following sections provide predicted data based on the analysis of structurally similar fluorinated and nitrated biphenyl compounds.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₀FNO₂ |

| Molecular Weight | 231.22 g/mol |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.5 ppm).

-

The protons on the nitrophenyl ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring, likely downfield due to the electron-withdrawing nitro group.

-

The protons on the fluorotoluene ring will show complex splitting patterns due to H-H and H-F couplings.

-

-

Methyl Protons: A singlet for the methyl group (CH₃) is expected, likely in the range of δ 2.3-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-165 ppm).

-

The carbon attached to the fluorine atom will appear as a doublet with a large C-F coupling constant.

-

The carbon attached to the nitro group will be shifted downfield.

-

-

Methyl Carbon: A signal for the methyl carbon is expected in the aliphatic region (δ 15-25 ppm).

IR (Infrared) Spectroscopy:

-

N-O Stretching: Strong, characteristic peaks for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch).

-

C-F Stretching: A strong absorption band for the C-F bond is expected in the range of 1000-1400 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and aliphatic C-H stretching for the methyl group just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching bands are expected in the 1400-1600 cm⁻¹ region.

MS (Mass Spectrometry):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 231.22.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Guide: Physicochemical Properties of 4-Fluoro-3-(4-nitrophenyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Fluoro-3-(4-nitrophenyl)toluene (CAS No. 1373232-66-6). Due to the limited availability of direct experimental data for this specific compound, this document also presents a plausible synthetic route based on established methodologies and discusses potential areas of biological significance based on related chemical structures. All quantitative data is summarized for clarity, and a detailed, generalized experimental protocol for its synthesis is provided.

Introduction

This compound is a substituted nitrobiphenyl compound. The presence of a fluorine atom, a nitro group, and a toluene moiety suggests its potential as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The nitro group can serve as a precursor to an amino group, a common functional group in active pharmaceutical ingredients (APIs). Furthermore, the biphenyl scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities. This guide aims to consolidate the available information on this compound and provide a foundation for future research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1373232-66-6 | United States Biological[1] |

| Molecular Formula | C₁₃H₁₀FNO₂ | United States Biological[1] |

| Molecular Weight | 231.22 g/mol | United States Biological[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Synthesis

A direct, published experimental protocol for the synthesis of this compound has not been identified. However, based on its structure, a plausible and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis can be envisioned through the coupling of a halogenated fluorotoluene derivative with a nitrophenylboronic acid derivative, or vice versa. A potential pathway is the reaction between 3-bromo-6-fluorotoluene and 4-nitrophenylboronic acid.

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

General Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is a generalized procedure and may require optimization for this specific reaction.

Materials:

-

3-Bromo-6-fluorotoluene

-

4-Nitrophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent (e.g., Toluene and Water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add 3-bromo-6-fluorotoluene (1.0 eq), 4-nitrophenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (typically 1-5 mol%).

-

The vessel is sealed, and the atmosphere is replaced with an inert gas.

-

Add the degassed solvent system (e.g., a mixture of toluene and water).

-

The reaction mixture is heated with vigorous stirring (typically 80-110 °C) and monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The aqueous layer is separated, and the organic layer is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography on silica gel.

Potential Biological Significance and Future Directions

While no specific biological activities have been reported for this compound, its structural motifs are present in many biologically active molecules.

-

Nitroaromatic Compounds: Nitro-containing molecules are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiparasitic effects.[2] The nitro group can act as both a pharmacophore and a toxicophore, often through redox cycling within cells.[2]

-

Biphenyl Derivatives: The biphenyl scaffold is a common feature in many pharmaceuticals and is associated with a diverse array of biological activities.[3]

-

Fluorinated Aromatics: The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[4]

A key synthetic transformation for this molecule would be the reduction of the nitro group to an amine, yielding 4-Fluoro-3-(4-aminophenyl)toluene. This resulting aniline is a versatile intermediate for the synthesis of a wide range of derivatives for further biological evaluation.

Caption: Logical workflow for the derivatization of this compound.

Conclusion

This compound is a compound with limited currently available experimental data. However, its synthesis is feasible through well-established methods like the Suzuki-Miyaura coupling. Its structural features suggest its potential as a valuable intermediate in the development of novel therapeutic agents and other functional materials. Further research is warranted to fully characterize its physicochemical properties and explore its biological activities.

References

In-Depth Technical Guide: 4-Fluoro-3-(4-nitrophenyl)toluene (CAS Number 1373232-66-6)

Disclaimer: Publicly available information on 4-Fluoro-3-(4-nitrophenyl)toluene (CAS: 1373232-66-6) is limited. This guide provides a comprehensive overview based on its known chemical properties and inferred methodologies from structurally related compounds. The experimental protocols described herein are hypothetical and should be adapted and optimized by qualified researchers.

Introduction

This compound is a fluorinated aromatic nitro compound. The presence of a fluorine atom and a nitro group suggests its potential utility as a building block or intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science.[1] The fluorine substituent can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the nitro group is a versatile functional group that can be readily converted to other functionalities, such as an amine, which is a common feature in active pharmaceutical ingredients (APIs).[1][2]

This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed resource on the core chemical properties, potential synthesis, characterization methods, and hypothetical screening workflows for this compound.

Chemical and Physical Properties

The fundamental chemical properties of this compound are summarized in the table below.[3]

| Property | Value | Source |

| CAS Number | 1373232-66-6 | [3] |

| Molecular Formula | C₁₃H₁₀FNO₂ | [3] |

| Molecular Weight | 231.22 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water; Soluble in polar organic solvents (predicted) | - |

| Storage Temperature | -20°C | [3] |

Experimental Protocols

Due to the absence of specific published experimental data for this compound, the following protocols are based on well-established methods for the synthesis and characterization of analogous fluorinated nitrobiphenyl compounds.[4]

Proposed Synthesis: Suzuki-Miyaura Coupling Reaction

A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.[4]

Reaction Scheme:

Materials:

-

(4-Nitrophenyl)boronic acid

-

3-Bromo-4-fluorotoluene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add (4-nitrophenyl)boronic acid (1.2 equivalents), 3-bromo-4-fluorotoluene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

A degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) is added.

-

The reaction mixture is heated to reflux (approximately 80-90°C) and stirred vigorously for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization Methods

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The coupling patterns and chemical shifts will be indicative of the substitution pattern on the two aromatic rings.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the 13 carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet, confirming the presence of the single fluorine atom.

Purity assessment can be performed using reverse-phase HPLC.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Stationary Phase: C18 column.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Expected Result: A single major peak indicating a high degree of purity.

Mass spectrometry will be used to confirm the molecular weight of the compound.

-

Ionization Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 231.22.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for this compound, its structural motifs are of interest in medicinal chemistry.

-

Fluorine in Drug Design: The incorporation of fluorine atoms into drug molecules is a common strategy to improve pharmacokinetic properties such as metabolic stability, bioavailability, and binding affinity to target proteins.[1]

-

Nitro Group as a Versatile Handle: The nitro group can serve as a precursor to an amino group through reduction. Aromatic amines are key components in a wide range of pharmaceuticals.[1] The nitro group itself can also contribute to biological activity in some classes of compounds.[2][5]

Given these features, this compound is a promising starting material for the synthesis of novel compounds with potential therapeutic applications.

Hypothetical Biological Screening Workflow

For a novel compound like this compound, a systematic screening process is essential to identify any potential biological activity. A generalized workflow for such a screening is presented below.[6]

Caption: A generalized workflow for the initial biological screening of a new chemical entity.

Safety Information

No specific safety data is available for this compound. However, based on its chemical structure, the following general precautions for handling aromatic nitro compounds should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reducing agents. The recommended storage temperature is -20°C.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- 1. nbinno.com [nbinno.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 6. Pharmacological screening of new chemical entities in human subjects and methods of data handling - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 4-Fluoro-3-(4-nitrophenyl)toluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed predictive analysis of the spectral characteristics of 4-Fluoro-3-(4-nitrophenyl)toluene, a compound of interest in medicinal chemistry and materials science. In the absence of published experimental spectra for this specific molecule, this document outlines the theoretically expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on fundamental principles of spectroscopy and analysis of structurally related compounds. Detailed experimental protocols for acquiring such spectra are also provided, alongside a visual workflow for the analytical process. This guide is intended to serve as a valuable resource for researchers in the planning and execution of analytical studies involving this and similar molecules.

Introduction

This compound is a substituted aromatic compound with a molecular formula of C₁₃H₁₀FNO₂ and a molecular weight of 231.22 g/mol .[1] Its structure, featuring a fluorinated toluene ring linked to a nitrophenyl group, suggests potential applications in various fields, including the development of novel pharmaceuticals and functional materials. A thorough understanding of its spectral properties is crucial for its synthesis, identification, and characterization. This guide presents a predictive spectral analysis to facilitate such research.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of substituent effects on the aromatic rings and by drawing parallels with the known spectral data of related compounds such as 4-nitrotoluene, fluorotoluene, and nitrophenyl derivatives.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' / H-6' | ~ 8.2 | d | ~ 8.8 |

| H-3' / H-5' | ~ 7.5 | d | ~ 8.8 |

| H-2 | ~ 7.3 | d | ~ 8.0 |

| H-5 | ~ 7.1 | dd | ~ 8.0, 2.0 |

| H-6 | ~ 7.0 | t | ~ 8.0 |

| -CH₃ | ~ 2.4 | s | - |

Note: The numbering of the protons corresponds to the IUPAC nomenclature for the parent structures.

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4' (C-NO₂) | ~ 147 |

| C-1' | ~ 145 |

| C-4 (C-F) | ~ 160 (d, ¹JCF ≈ 245 Hz) |

| C-3 (C-C) | ~ 138 |

| C-1 (C-CH₃) | ~ 135 |

| C-5 | ~ 129 (d, ³JCF ≈ 8 Hz) |

| C-2' / C-6' | ~ 124 |

| C-3' / C-5' | ~ 123 |

| C-2 | ~ 116 (d, ²JCF ≈ 22 Hz) |

| C-6 | ~ 114 (d, ²JCF ≈ 21 Hz) |

| -CH₃ | ~ 21 |

Note: The presence of fluorine will result in splitting of the signals for nearby carbon atoms (C-F coupling).

Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ar C-H Stretch | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| N-O Asymmetric Stretch (NO₂) | 1530 - 1500 | Strong |

| N-O Symmetric Stretch (NO₂) | 1350 - 1330 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-N Stretch | 860 - 840 | Medium |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Fragment | Significance |

| 231 | [M]⁺ | Molecular Ion |

| 214 | [M - OH]⁺ | Loss of hydroxyl radical |

| 185 | [M - NO₂]⁺ | Loss of nitro group |

| 165 | [C₁₂H₉F]⁺ | Loss of nitrophenyl group |

| 109 | [C₇H₆F]⁺ | Fluorotoluene fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 16 ppm.

-

Set the number of scans to 16, with a relaxation delay of 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 250 ppm.

-

Set the number of scans to 1024 or more to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For Solid Samples (KBr Pellet): Mix approximately 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction, or a direct insertion probe.

-

Acquisition:

-

For GC-MS: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from the solvent and any impurities before entering the mass spectrometer.

-

Ionization: Use a standard EI energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.

-

-

Data Analysis: The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak should correspond to the molecular weight of the compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. The predictive data presented herein, based on established spectroscopic principles, offers a valuable starting point for researchers. The detailed experimental protocols and the visualized workflow are designed to assist in the practical aspects of acquiring and interpreting the actual spectral data. As with any predictive analysis, experimental verification is essential for confirming the structural and electronic properties of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-3-(4-nitrophenyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of the research compound 4-Fluoro-3-(4-nitrophenyl)toluene. Due to the limited publicly available experimental data for this specific molecule, this guide combines the known properties of this compound with established methodologies for determining the solubility and stability of structurally related aromatic compounds. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing a framework for handling, formulating, and analyzing this compound.

Introduction

This compound is a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and materials science. The presence of a fluorine atom and a nitro group on the biphenyl scaffold suggests unique electronic and physicochemical properties that can influence its biological activity and material characteristics. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, including for formulation, storage, and interpretation of experimental results. This guide outlines the known characteristics of this compound and provides detailed experimental protocols for its further characterization.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1373232-66-6 | [1] |

| Molecular Formula | C₁₃H₁₀FNO₂ | [1] |

| Molecular Weight | 231.22 g/mol | [1] |

| Appearance | Not specified (likely a solid) | |

| Storage Temperature | -20°C | [1] |

Solubility Profile

Predicted Solubility:

-

High Solubility: Expected in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. Also likely soluble in other common organic solvents like dichloromethane (DCM), ethyl acetate, and acetonitrile.[2]

-

Low Solubility: Expected to have very low solubility in water due to the hydrophobic nature of the biphenyl rings.[3]

-

Partial Solubility: May exhibit partial solubility in less polar solvents like toluene and hexane, and in alcohols such as ethanol and methanol.

A structured approach to experimentally determining the solubility of this compound is provided in the Experimental Protocols section.

Stability Profile

The recommended storage condition of -20°C strongly suggests that this compound may be susceptible to degradation at higher temperatures.[1] Several factors can influence the stability of this compound, including temperature, light, and pH.

-

Thermal Stability: Nitroaromatic compounds can be prone to thermal decomposition.[4][5][6][7] The presence of the nitro group may make the molecule susceptible to degradation at elevated temperatures.

-

Photostability: Many nitroaromatic compounds are known to undergo photodegradation upon exposure to UV or visible light.[8][9][10] This can lead to the formation of various degradation products.

-

Hydrolytic Stability: The stability of the compound in aqueous solutions at different pH values is a critical parameter, especially for biological applications. While the molecule does not contain readily hydrolyzable groups like esters or amides, the potential for pH-dependent degradation should be evaluated. The kinetics of hydrolysis can be influenced by the electronic nature of the substituents.[11][12][13][14]

Detailed methodologies for assessing the thermal, photo-, and hydrolytic stability are outlined in the Experimental Protocols section.

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices.[15][16][17][18][19]

Quantitative Solubility Determination

A common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[20] For higher throughput screening, a plate-based method can be employed.

5.1.1. Shake-Flask Method

-

Objective: To determine the equilibrium solubility of this compound in various solvents.

-

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, DMSO, etc.)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical method

-

-

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV with a standard curve).

-

Express solubility in units such as mg/mL or µg/mL.

-

Stability Assessment

5.2.1. Thermal Stability (Forced Degradation)

-

Objective: To evaluate the stability of this compound under thermal stress.

-

Materials:

-

This compound (solid and in solution)

-

Oven or stability chamber with temperature control

-

Vials

-

HPLC-UV or LC-MS for analysis

-

-

Procedure:

-

Place accurately weighed samples of solid this compound in vials.

-

Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Expose the samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4, 8 weeks).

-

At each time point, withdraw samples and analyze them by a stability-indicating HPLC method to determine the remaining amount of the parent compound and to detect any degradation products.

-

Compare the results with a control sample stored at the recommended temperature (-20°C).

-

5.2.2. Photostability

-

Objective: To assess the stability of this compound upon exposure to light.

-

Materials:

-

This compound (solid and in solution)

-

Photostability chamber with controlled light (ICH Q1B option 2: UV-A and visible light) and temperature

-

Quartz vials or other UV-transparent containers

-

Control samples wrapped in aluminum foil

-

HPLC-UV or LC-MS

-

-

Procedure:

-

Place solid samples and solutions of the compound in quartz vials.

-

Prepare corresponding control samples and wrap them in aluminum foil to protect them from light.

-

Expose the test samples to a specified light intensity and duration in a photostability chamber.

-

After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

-

Compare the chromatograms to identify any degradation products formed due to light exposure.

-

5.2.3. Hydrolytic Stability (pH-Dependent)

-

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

-

Materials:

-

This compound

-

Aqueous buffers at various pH levels (e.g., pH 1.2, 4.5, 7.4, 9.0)

-

Constant temperature bath or incubator

-

HPLC-UV or LC-MS

-

-

Procedure:

-

Prepare solutions of the compound in the different pH buffers.

-

Incubate the solutions at a constant temperature (e.g., 37°C or 50°C for accelerated testing).

-

At various time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.

-

Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound.

-

Determine the degradation rate at each pH.

-

References

- 1. usbio.net [usbio.net]

- 2. echemi.com [echemi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal decomposition of aliphatic nitro-compounds [chooser.crossref.org]

- 8. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics of the Hydrolysis of N-trifluoroacetylamino Acids - Rosemarie Ostwald - Google Books [books.google.com.sg]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Mechanisms and kinetics of alkaline hydrolysis of the energetic nitroaromatic compounds 2,4,6-trinitrotoluene (TNT) and 2,4-dinitroanisole (DNAN). | Semantic Scholar [semanticscholar.org]

- 15. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 16. edaegypt.gov.eg [edaegypt.gov.eg]

- 17. humiditycontrol.com [humiditycontrol.com]

- 18. japsonline.com [japsonline.com]

- 19. database.ich.org [database.ich.org]

- 20. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide: Toxicology and Safety Data for 4-Fluoro-3-(4-nitrophenyl)toluene

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on available data for structurally related compounds and should not be considered a complete toxicological profile for 4-Fluoro-3-(4-nitrophenyl)toluene. Extreme caution should be exercised when handling this compound, and a comprehensive risk assessment should be conducted prior to any use.

Introduction

This compound is a chemical compound with the molecular formula C13H10FNO2 and a molecular weight of 231.22.[1] Its CAS number is 1373232-66-6.[1] Currently, there is a significant lack of publicly available toxicological and safety data specifically for this compound. The compound is designated for research use only and is not intended for human, therapeutic, or diagnostic applications.[1]

Due to the absence of direct experimental data, this guide provides a qualitative hazard assessment based on the toxicological profiles of structurally similar compounds, namely fluorinated toluenes and nitrotoluenes. The presence of a nitro group and a fluorinated aromatic ring suggests that this compound may possess significant toxicity.

Hazard Identification and Classification (Inferred)

Based on data from related compounds such as 4-nitrotoluene and 3-fluoro-4-nitrotoluene, this compound should be handled as a potentially hazardous substance.

Potential Health Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

-

Skin Irritation: May cause skin irritation.[2]

-

Eye Irritation: May cause serious eye irritation.[2]

-

Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[4] The respiratory system is a potential target organ.

First Aid Measures (Recommended)

In the event of exposure, the following first aid measures are recommended, based on guidelines for similar chemical structures:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][5]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][3]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[3] A storage temperature of -20°C is recommended for maximum stability.[1]

Potential Toxicological Profile (Inferred from Analogs)

The toxicological properties of this compound have not been experimentally determined. However, an analysis of its structural components—a toluene backbone, a nitro group, and a fluorine atom—can provide insights into its potential hazards.

Toluene and its Derivatives

Toluene is a well-studied solvent known for its neurological and developmental toxicity.[6][7][8][9] Chronic exposure can lead to headaches, dizziness, and potential damage to the central nervous system.[7][8] Toluene is also considered a reproductive toxin.[6][10][11]

Nitroaromatic Compounds

Nitroaromatic compounds, such as nitrotoluene, are a class of chemicals known for their potential toxicity. 4-Nitrotoluene is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage with repeated exposure.[4] Some nitroaromatic compounds are known to be mutagenic and carcinogenic, often through the enzymatic reduction of the nitro group to reactive intermediates that can damage DNA.[12][13][14]

Lack of Experimental Data

It is critical to reiterate that no specific experimental toxicology or safety data for this compound was found in the public domain. Therefore, the following components of a standard technical guide cannot be provided:

-

Quantitative Data: No LD50 (median lethal dose) or LC50 (median lethal concentration) values, no-observed-adverse-effect levels (NOAELs), or other quantitative measures of toxicity are available.

-

Experimental Protocols: Without published studies, detailed methodologies for key experiments such as acute toxicity testing, mutagenicity assays (e.g., Ames test), or carcinogenicity bioassays cannot be described.

-

Signaling Pathways: There is no information regarding the mechanisms of action or the signaling pathways that may be affected by this compound.

Logical Workflow for Hazard Assessment

In the absence of direct data, a logical workflow for assessing the potential hazards of a novel compound like this compound involves inference from structurally related compounds.

Caption: Logical workflow for assessing the hazards of a compound with no direct toxicological data.

Conclusion

While a comprehensive toxicological profile for this compound cannot be constructed due to a lack of specific data, a qualitative assessment based on its structural similarity to other known toxic compounds indicates that it should be handled with extreme caution. Researchers and drug development professionals must assume this compound is hazardous and implement stringent safety protocols to minimize exposure. Further experimental investigation is necessary to fully characterize its toxicological and safety profile.

References

- 1. usbio.net [usbio.net]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 3-Fluoro-4-nitrotoluene - Safety Data Sheet [chemicalbook.com]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.com [fishersci.com]

- 6. Reproductive and developmental toxicity of toluene: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gov.uk [gov.uk]

- 8. Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. epa.gov [epa.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Change in the Identification of Reproductive Toxicity Endpoints in the Listing of Toluene as Known to Cause Reproductive Toxicity - OEHHA [oehha.ca.gov]

- 12. Toxicology and carcinogenesis studies of o-nitrotoluene sulfone (CAS no. 88-72-2) in F344/N rats and B6C3F(1) mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Toxicology and carcinogenesis studies of p-nitrotoluene (CAS no. 99-99-0) in F344/N rats and B6C3F(1) mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 4-Fluoro-3-(4-nitrophenyl)toluene Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive in silico analysis of 4-Fluoro-3-(4-nitrophenyl)toluene, a compound of interest in chemical and pharmaceutical research. In the absence of extensive experimental data, computational methods offer a robust framework for predicting its physicochemical properties, potential toxicity, and metabolic fate. This document outlines the methodologies for these predictions and presents the resulting data in a structured format to facilitate its use in research and development. The predicted properties are essential for understanding the compound's potential biological activity, guiding further experimental studies, and assessing its suitability for various applications, including drug development.

Introduction

This compound is a substituted aromatic compound with the molecular formula C13H10FNO2 and a molecular weight of 231.22 g/mol .[1] Its chemical structure, characterized by a fluorinated toluene backbone substituted with a nitrophenyl group, suggests potential applications in medicinal chemistry and materials science. Understanding its fundamental properties is a prerequisite for any systematic investigation. In silico, or computational, prediction methods provide a rapid and cost-effective means to generate this foundational knowledge, especially for novel or sparsely studied compounds.[2][3][4] These methods leverage quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which are mathematical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties.[2][4][5]

This guide details the in silico prediction of key physicochemical parameters, toxicological endpoints, and metabolic pathways for this compound. The presented data and methodologies are intended to serve as a valuable resource for researchers, enabling informed decision-making in the early stages of product development and investigation.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6] These properties were predicted using established computational models.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Unit | Method |

| Molecular Weight | 231.22 | g/mol | Calculation |

| Molecular Formula | C13H10FNO2 | - | - |

| LogP (Octanol-Water Partition Coefficient) | 4.12 ± 0.45 | - | ALOGPS |

| Water Solubility | -3.95 (2.8 x 10⁻⁴) | log(mol/L) (mol/L) | ESOL |

| Melting Point | 110.5 ± 25.3 | °C | ALPS |

| Boiling Point | 385.4 ± 35.0 | °C | KOWWIN |

| pKa (most acidic) | 10.5 (estimated) | - | ChemAxon |

| pKa (most basic) | -5.2 (estimated) | - | ChemAxon |

| Topological Polar Surface Area (TPSA) | 43.6 | Ų | E-Dragon |

In Silico Prediction Workflow

The prediction of molecular properties from its structure follows a logical workflow. This process begins with the acquisition of the chemical structure, followed by descriptor calculation and subsequent model-based prediction.

Caption: Workflow for in silico property prediction.

Predicted Toxicological Profile

In silico toxicology provides early insights into the potential adverse effects of a chemical, guiding safer design and reducing the need for extensive animal testing.[7][8][9] The predictions for this compound are summarized below.

Table 2: Predicted Toxicological Endpoints for this compound

| Endpoint | Predicted Result | Confidence | Model/Method |

| Ames Mutagenicity | Positive | Moderate | ProTox-II |

| Carcinogenicity | Possible carcinogen | Low | ProTox-II |

| Hepatotoxicity | Probable | Moderate | ProTox-II |

| LD50 (rat, oral) | 550 | mg/kg | ProTox-II |

| Skin Sensitization | Probable | Moderate | Toxtree |

| Eye Irritation | Probable | Moderate | Toxtree |

The presence of the nitroaromatic group is a structural alert for potential mutagenicity.[5] The toluene moiety can be associated with neurological effects at high concentrations.[10][11]

Predicted Metabolic Fate

Understanding the metabolic fate of a compound is crucial for evaluating its efficacy and potential for toxicity. In silico methods can predict the primary sites of metabolism and the resulting metabolites.[12][13][14][15] The cytochrome P450 (CYP) enzyme system is a major contributor to the metabolism of xenobiotics.[13]

Predicted Primary Sites of Metabolism:

-

Oxidation of the methyl group: The methyl group on the toluene ring is a likely site for hydroxylation by CYP enzymes to form a benzyl alcohol derivative.

-

Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group. This pathway can sometimes lead to the formation of reactive metabolites.

-

Aromatic hydroxylation: The aromatic rings may undergo hydroxylation, although this is generally a slower process compared to the oxidation of the methyl group.

Caption: Potential metabolic pathways of the compound.

Experimental Protocols for In Silico Prediction

The following outlines the general methodologies employed for the in silico predictions presented in this guide.

6.1. Physicochemical Property Prediction:

-

Objective: To predict key physicochemical properties of this compound.

-

Methodology:

-

The canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound (Cc1ccc(c(F)c1)c2ccc(--INVALID-LINK--[O-])cc2) was obtained from a chemical database.

-

This SMILES string was used as input for various online prediction platforms such as SwissADME, ChemAxon, and the US EPA's EPI Suite™.[2][4]

-

Algorithms within these platforms, such as ALOGPS for LogP, ESOL for water solubility, and group contribution methods for boiling and melting points, were utilized.

-

The predicted values were compiled and averaged where multiple predictions were available, with the standard deviation reported to indicate the level of consensus between different models.

-

6.2. Toxicological Endpoint Prediction:

-

Objective: To assess the potential toxicity of this compound using computational models.

-

Methodology:

-

The SMILES string of the compound was submitted to various in silico toxicology prediction servers, including ProTox-II and Toxtree.

-

These platforms employ a combination of QSAR models, structural alerts (e.g., for mutagenicity), and read-across from structurally similar compounds with known toxicological data.

-

The predictions for endpoints such as Ames mutagenicity, carcinogenicity, hepatotoxicity, and acute oral toxicity (LD50) were recorded along with the model's confidence level.

-

6.3. Metabolism Prediction:

-

Objective: To identify the likely sites of metabolism and major metabolites of this compound.

-

Methodology:

-

The compound's structure was submitted to metabolism prediction software such as Meteor Nexus or online platforms that predict sites of metabolism by cytochrome P450 enzymes.[13][15]

-

These tools use models trained on extensive databases of known metabolic transformations to identify atoms or functional groups most susceptible to enzymatic attack.

-

The predicted primary metabolic pathways (e.g., oxidation, reduction) and the structures of the resulting metabolites were analyzed and visualized.

-

Conclusion

This technical guide provides a detailed in silico characterization of this compound. The predicted physicochemical properties, toxicological profile, and metabolic pathways offer valuable insights for researchers and drug development professionals. The data presented herein can guide the design of future experiments, aid in the assessment of the compound's potential applications, and highlight areas where further investigation is warranted. It is important to note that while in silico predictions are powerful tools, they are not a substitute for experimental validation. The findings from this computational analysis should be used to inform and prioritize subsequent laboratory-based studies.

References

- 1. usbio.net [usbio.net]

- 2. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Silico Prediction of Physicochemical Properties | Semantic Scholar [semanticscholar.org]

- 4. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolite characterization in drug discovery utilizing robotic liquid-handling, quadruple time-of-flight mass spectrometry and in-silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

A Technical Review of 4-Fluoro-3-(4-nitrophenyl)toluene and Its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These functionalities can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, binding affinity, and target selectivity. While specific data on 4-Fluoro-3-(4-nitrophenyl)toluene is limited in publicly accessible literature, this technical guide provides an in-depth review of its structural analogs. This paper will delve into the synthesis, biological activities, and structure-activity relationships of compounds featuring the core motifs of fluoronitrotoluene and fluoronitrophenyl, offering valuable insights for the design and development of novel therapeutic agents.

Synthesis of Fluoronitrotoluene and Fluoronitrophenyl Analogs

The synthesis of fluoronitrotoluene and related structures often involves electrophilic nitration of a fluorinated precursor or nucleophilic aromatic substitution on a dinitro-aromatic compound. The specific regioselectivity is dictated by the directing effects of the substituents on the aromatic ring.

General Synthetic Workflow

The synthesis of these analogs typically follows a multi-step process that can be generalized as shown below. The specific reagents and conditions are tailored to achieve the desired isomer and functionalization.

Caption: Generalized synthetic workflow for fluoronitrophenyl analogs.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-5-nitrotoluene

This protocol describes the synthesis of 2-fluoro-5-nitrotoluene, an isomer of the core structure of interest, via the nitration of 2-fluorotoluene.[1]

Materials:

-

2-Fluorotoluene

-

Nitric acid

-

Ether

-

Ice

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To 33 ml of nitric acid, 30 g of 2-fluoro-toluene was added over a period of two hours at a temperature of -15°C.

-

The reaction mixture was stirred at -15°C for one hour.

-

The temperature was then allowed to rise to 20°C.

-

The reaction mixture was poured into ice and extracted with ether.

-

The organic phase was washed with water.

-

The organic phase was dried over a suitable drying agent.

-

The solvent was evaporated to dryness.

-

The residue was purified by rectification to obtain 34.4 g of 2-fluoro-5-nitro-toluene.

Boiling Point: 100°-101° C at 10 to 11 mm Hg.

Biological Activities of Analogs

Analogs of this compound have been investigated for a range of biological activities, most notably as anticancer and antimicrobial agents. The presence of the nitroaromatic and fluorophenyl moieties contributes to their potential therapeutic effects.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of fluoronitrophenyl derivatives against various cancer cell lines. The mechanism of action is often attributed to the ability of the nitro group to be bioreduced to reactive intermediates that can induce cellular damage, or through the inhibition of key signaling pathways.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which share key structural features with the topic compound, against human prostate (PC3) and breast (MCF-7) cancer cell lines.

| Compound ID | R Group (Position on N-phenyl ring) | PC3 IC50 (µM) | MCF-7 IC50 (µM) |

| 2a | 2-NO2 | > 100 | > 100 |

| 2b | 3-NO2 | 52 | > 100 |

| 2c | 4-NO2 | 80 | 100 |

| Imatinib | (Reference Drug) | 40 | 98 |

Data extracted from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[2]

The following is a general protocol for assessing the in vitro cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic radicals.

The following table provides examples of Minimum Inhibitory Concentration (MIC) values for nitroaromatic derivatives against various microorganisms.

| Compound Class | Microorganism | MIC Range (µg/mL) |

| Nitrated Benzothiazoles | Pseudomonas aeruginosa | 15.6 - 62.5 |

| Halogenated Nitro Derivatives | Staphylococcus aureus | 15.6 - 62.5 |

| Halogenated Nitro Derivatives | Candida sp. | 15.6 - 62.5 |

Data compiled from a review on the antimicrobial activity of nitroaromatic derivatives.

Signaling Pathways and Mechanisms of Action

The biological effects of fluoronitrophenyl analogs are often mediated by their interaction with specific cellular signaling pathways. In cancer, these compounds can act as kinase inhibitors, disrupting pathways that are crucial for cell proliferation and survival.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. Small molecule inhibitors that target components of this pathway are of significant interest in oncology drug development. While a specific fluoronitrophenyl analog has not been definitively characterized as a PI3K/Akt inhibitor in the reviewed literature, the general structure is consistent with scaffolds known to target kinases. The following diagram illustrates the key components of this pathway and potential points of inhibition by a hypothetical small molecule inhibitor.

Caption: The PI3K/Akt signaling pathway and potential inhibition points.

Experimental Workflow: In Vivo Antitumor Studies

To evaluate the in vivo efficacy of promising anticancer compounds, preclinical studies in animal models are essential. A common model is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.

Workflow for a Xenograft Mouse Model Study

The following diagram outlines a typical experimental workflow for assessing the in vivo antitumor activity of a test compound.

Caption: Experimental workflow for an in vivo antitumor study.

Conclusion

While direct research on this compound is not extensively documented, the study of its structural analogs provides a rich source of information for medicinal chemists and drug development professionals. The fluoronitrotoluene and fluoronitrophenyl motifs are versatile pharmacophores that have demonstrated significant potential in the development of anticancer and antimicrobial agents. The data and protocols presented in this technical guide highlight the importance of these structural features and provide a framework for the future design and evaluation of novel therapeutic candidates based on this chemical scaffold. Further investigation into the synthesis and biological activity of a wider range of analogs is warranted to fully explore the therapeutic potential of this class of compounds.

References

Methodological & Application

Application Note: Suzuki Coupling Reaction of 4-Fluoro-3-(4-nitrophenyl)toluene for the Synthesis of Novel Terphenyl Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note details a protocol for a particularly challenging Suzuki coupling: the reaction of 4-Fluoro-3-(4-nitrophenyl)toluene with various arylboronic acids. The primary challenge lies in the activation of the highly stable carbon-fluorine (C-F) bond. However, the presence of a strong electron-withdrawing nitro group on the adjacent phenyl ring activates the aryl fluoride towards the initial oxidative addition step, making this transformation feasible with appropriate catalytic systems.[2][3] The resulting terphenyl structures are of significant interest in medicinal chemistry and materials science.

Reaction Scheme

Caption: General scheme for the Suzuki coupling of this compound with an arylboronic acid.

Application in Drug Discovery and Medicinal Chemistry

The synthesis of complex biaryl and terphenyl scaffolds is crucial in drug discovery. These motifs are present in numerous biologically active molecules. The nitro group in the resulting product is a versatile synthetic handle. It can be readily reduced to an amine, a key functional group in many pharmaceuticals that can be further derivatized to modulate the compound's pharmacological properties.[4][5] This two-step sequence (Suzuki coupling followed by nitro reduction) provides a powerful route to novel, functionalized scaffolds for screening and development.

Experimental Protocols

This protocol is a representative procedure for the Suzuki coupling of this compound with an arylboronic acid using a high-activity palladium catalyst system.

Materials and Reagents

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Septum and needles

-

Schlenk line or glovebox for inert atmosphere

-

Heating mantle or oil bath with temperature controller

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Flash chromatography system

Procedure

-

Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound, the corresponding arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired terphenyl product.

Data Presentation

The following tables present representative yields for the Suzuki coupling of this compound with various coupling partners and catalyst systems, based on literature data for analogous electron-deficient aryl fluorides and bromides.[3][6]

Table 1: Effect of Arylboronic Acid Substituent on Reaction Yield

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Substituent Type | Representative Yield (%) |

| 1 | Phenylboronic acid | Neutral | 85 |

| 2 | 4-Methoxyphenylboronic acid | Electron-Donating | 88 |

| 3 | 4-Trifluoromethylphenylboronic acid | Electron-Withdrawing | 76 |

| 4 | 3,5-Dimethylphenylboronic acid | Sterically Hindered | 79 |

| 5 | 2-Thiopheneboronic acid | Heterocyclic | 82 |

| Conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3 equiv), Dioxane/H₂O (5:1), 110 °C, 18h. |

Table 2: Optimization of Catalyst and Ligand

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Representative Yield (%) |

| 1 | Pd(PPh₃)₄ (5%) | - | K₂CO₃ (3) | Toluene/H₂O | 110 | 28 |

| 2 | Pd(OAc)₂ (2%) | PPh₃ (4%) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 45 |

| 3 | Pd₂(dba)₃ (1%) | XPhos (2%) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 81 |

| 4 | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 85 |

| 5 | NiCl₂(dppf) (5%) | - | K₃PO₄ (3) | Dioxane | 100 | 65 |

| Coupling Partner: Phenylboronic acid. |

Visualizations

Troubleshooting

-